molecular formula C18H11ClFNO3S B12768222 3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione CAS No. 151956-13-7

3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione

Cat. No.: B12768222
CAS No.: 151956-13-7
M. Wt: 375.8 g/mol
InChI Key: OMXXNEOMLFXXMO-CXUHLZMHSA-N
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Description

3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is fused with a dione structure, and substituted with 4-chlorophenacyl and 4-fluorobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of 4-Chlorophenacyl Group: The 4-chlorophenacyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenacyl bromide and the thiazolidine-2,4-dione core.

    Formation of 4-Fluorobenzylidene Group: The final step involves the condensation of the intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to form the 4-fluorobenzylidene group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

Uniqueness

3-(4-Chlorophenacyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidinedione compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

151956-13-7

Molecular Formula

C18H11ClFNO3S

Molecular Weight

375.8 g/mol

IUPAC Name

(5E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H11ClFNO3S/c19-13-5-3-12(4-6-13)15(22)10-21-17(23)16(25-18(21)24)9-11-1-7-14(20)8-2-11/h1-9H,10H2/b16-9+

InChI Key

OMXXNEOMLFXXMO-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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